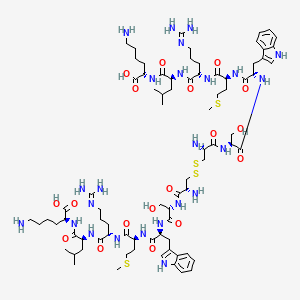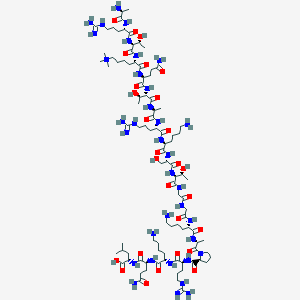
µ-conotoxin-GIIIB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
µ-conotoxin GIIIB is a 22 amino acid conopeptide originally isolated from the venom of the piscivorous marine snail Conus geographus. µ-conotoxin GIIIB adopts a compact structure consisting of a distorted 310-helix and a small ß-hairpin. µ-conotoxin GIIIB is stabilized by three disulphide bridges and is highly enriched in lysine and arginine residues, forming potential sites of interaction with Na channels. An unusual feature is the presence of three hydroxyproline residues. µ-conotoxin GIIIB is a useful probe to discriminate between neuronal and muscle sodium channels as it exhibits at least a 1000-fold specificity for muscle versus nerve sodium channels. µ-Conotoxin GIIIB selectively blocks Nav1.4 voltage-dependent sodium channels, which are predominantly expressed in muscle, with an affinity close to 20 nM. µ-Conotoxin GIIIB appears to physically occlude the channel pore by binding on site I of the Na+ channel.
Applications De Recherche Scientifique
Sodium Channel Subtype Discrimination : µ-Conotoxin-GIIIB, along with other µ-conotoxins, has been instrumental in discriminating between different subtypes of sodium channels. For example, it has been found to inhibit [3H]saxitoxin binding in Electrophorus electric organ membranes and rat skeletal muscle, suggesting its utility in distinguishing sodium channel subtypes based on toxin pharmacology (Moczydlowski, Olivera, Gray, & Strichartz, 1986).
Investigating Sodium Channel Function : µ-Conotoxins like GIIIB are valuable in studying the molecular mechanism of voltage-gated sodium channels (NaV channels). For instance, research on µO-conotoxins revealed their role in inhibiting voltage-gated sodium channels, contributing to the understanding of how these toxins affect NaV channels (Leipold et al., 2007).
Structural and Functional Analysis : Studies on the structure of µ-conotoxin GIIIB have provided insights into its interaction with sodium channels. The three-dimensional structure of GIIIB, determined using NMR spectroscopy, aids in understanding the structure-activity relationships of µ-conotoxins (Hill, Alewood, & Craik, 1996).
Understanding Toxin-Channel Interactions : Research has also delved into the latent specificity of molecular recognition in sodium channels engineered to discriminate between two highly homologous conotoxins, like GIIIA and GIIIB. This has implications for the design of biosensors and understanding toxin-channel interactions (Li et al., 2001).
Potential Therapeutic Applications : While direct therapeutic applications of µ-conotoxin-GIIIB are not explicitly detailed in the reviewed literature, the broader family of conotoxins, including µ-conotoxins, are considered promising for the treatment of various neurological disorders due to their specificity and potency in targeting ion channels (Jones et al., 2001).
Propriétés
Nom du produit |
µ-conotoxin-GIIIB |
|---|---|
Formule moléculaire |
C101H175N39O30S7 |
Poids moléculaire |
2640.26 Da |
Apparence |
White lyophilized solidPurity rate: > 97 %AA sequence: Arg-Asp-Cys3-Cys4-Thr-Hyp-Hyp-Arg-Lys-Cys10-Lys-Asp-Arg-Arg-Cys15-Lys-Hyp-Met-Lys-Cys20-Cys21-Ala-NH2 Disulfide bonds: Cys3-Cys15, Cys4-Cys20 and Cys10-Cys21Length (aa): 22 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




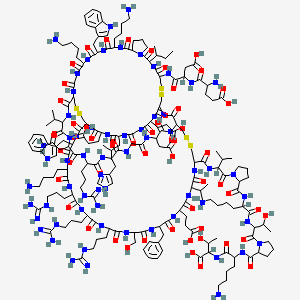
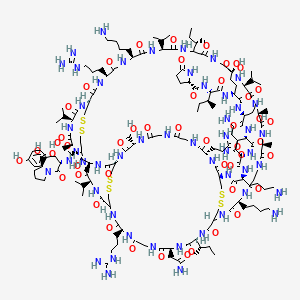
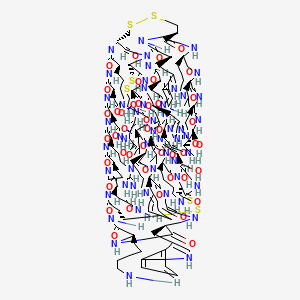
![[Pro3]-GIP (Mouse)](/img/structure/B1151269.png)
